molecular formula C11H11BrO3 B1585916 Ethyl 3-(4-bromophenyl)-3-oxopropanoate CAS No. 26510-95-2

Ethyl 3-(4-bromophenyl)-3-oxopropanoate

Cat. No.: B1585916
CAS No.: 26510-95-2
M. Wt: 271.11 g/mol
InChI Key: PBDYXCKRDRCJDC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of propanoic acid and contains a bromophenyl group, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-bromophenyl)-3-oxopropanoate can be synthesized through several methods. One common method involves the esterification of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.

Another method involves the bromination of ethyl 3-oxopropanoate using bromine in the presence of a catalyst such as iron(III) bromide. This reaction is carried out at room temperature, and the product is isolated through extraction and purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated purification systems. The use of advanced catalysts and solvents ensures efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 4-bromobenzoic acid, 4-bromobenzophenone.

    Reduction: 4-bromo-3-hydroxypropanoate, ethyl 3-(4-bromophenyl)propanoate.

    Substitution: 4-methoxyphenyl-3-oxopropanoate, 4-cyanophenyl-3-oxopropanoate.

Scientific Research Applications

Ethyl 3-(4-bromophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving ester compounds.

    Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenyl)-3-oxopropanoate involves its reactivity as an ester and the presence of the bromophenyl group. The compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can further participate in various biochemical pathways. The bromine atom can also engage in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Ethyl 3-(4-bromophenyl)-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: Contains a fluorine atom, which affects its electronic properties and reactivity.

    Ethyl 3-(4-methylphenyl)-3-oxopropanoate: The presence of a methyl group instead of a halogen alters its steric and electronic characteristics.

This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and makes it suitable for certain synthetic applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

ethyl 3-(4-bromophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDYXCKRDRCJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949375
Record name Ethyl 3-(4-bromophenyl)-3-oxopropanoate
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Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26510-95-2
Record name Ethyl 4-bromo-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26510-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 4-bromo-beta-oxo-, ethyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026510952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(4-bromophenyl)-3-oxopropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-(4-bromophenyl)-3-oxopropanoate
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Synthesis routes and methods I

Procedure details

To a mixture of 4-bromoacetophenone (80 g, 0.40 mol), ethanol (1 ml) and diethyl carbonate (350 ml) was added sodium hydride (32 g, 60% in oil) by small portions under ice-cooling and the mixture was stirred at room temperature for 4 hrs. The reaction solution was cooled to 0° C. and 6N hydrochloric acid (200 ml) was added. The mixture was extracted with ethyl acetate (200, 100 ml). The extract was washed with water, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=10:1-5:1) to give the objective substance (108.9 g, quantitative) as an oil.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 1000 mL 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of sodium hydride (10.1 g, 420.83 mmol, 2.10 equiv) in diethyl ether (400 mL). To the resulting mixture was then added diethyl carbonate (35.6 g, 301.69 mmol, 1.50 equiv) in 10 min at 0° C., followed by addition of a solution of 1-(4-bromophenyl)ethanone (40 g, 202.02 mmol, 1.00 equiv) in diethyl ether/EtOH (100 mL/1 mL) dropwise with stirring at 0° C. in 20 min. The resulting solution was heated to reflux for 3 hr. The reaction was then quenched by the addition of water/ice. The pH value of the solution was adjusted to about 5-6 with HCl (1 mol/L). The resulting solution was extracted with diethyl ether (3×200 mL), the organic layers combined and dried over anhydrous magnesium sulfate, then concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:100) to yield ethyl 3-(4-bromophenyl)-3-oxopropanoate as yellow oil.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
diethyl ether EtOH
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Sodium hydride (5.2 g, 0.21 mol) was suspended in dry diethyl ether and cooled to 0° C. Diethyl carbonate (17.7 g, 0.15 mol) was added and the contents were stirred for ten minutes, at which time dropwise addition of p-bromoacetophenone (19.9 g, 0.1 mol) in diethyl ether (50 mL) and ethanol (0.2 mL) was initiated. Addition was continued for twenty minutes; the solution was refluxed for three hours, cooled to room temperature and poured onto cold 10% aqueous hydrochloric acid (250 mL). The aqueous solution was extracted twice with diethyl ether (750 mL) and the combined extracts were washed successively with water (250 mL), brine (250 mL) and dried (MgSO4). The solvent was removed in vacuo and the residue was purified on silica gel, eluting with hexane/ethyl acetate (4/1), to afford 20.2 g (74%) of the title compound as an oil. 1HNMR (60MHz, CDCl3): δ1.2 (t,3H), 3.9 (s, 2H), 4.1 (q, 2H), 7.55 (d, J=7 Hz, 2H), 7.75 (d, J=2 Hz, 2H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
19.9 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.2 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: Why is determining the isotopic purity of deuterated compounds important?

A1: Deuterated compounds, where hydrogen atoms are replaced with deuterium isotopes, are vital tools in various scientific fields, including drug discovery, metabolic studies, and reaction mechanism elucidation. The isotopic purity, representing the percentage of the desired deuterated form in a sample, is crucial because even small impurities can significantly influence experimental results. []

Q2: How does the research utilize ethyl 3-(4-bromophenyl)-3-oxopropanoate to demonstrate this novel analytical method?

A2: The study employed electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) to rapidly characterize the isotopic purity of deuterium-labeled organic compounds. This compound (EBPO) served as a model compound. By analyzing the relative abundance of different H/D isotopolog ions (D0-Dn) of deuterated EBPO (EBPO-D2) using ESI-HRMS and UPLC-HRMS, researchers could calculate the isotopic purity. This method's effectiveness was confirmed by comparing the obtained values with the certified isotopic purity of EBPO-D2. Furthermore, the researchers monitored the dynamic isotopic purity changes of EBPO-D2 during a hydrogen-deuterium exchange reaction, showcasing the method's ability to follow isotopic changes in real-time. []

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